4-(3-Fluoropyrrolidin-3-yl)pyridine
Description
4-(3-Fluoropyrrolidin-3-yl)pyridine is a fluorinated heterocyclic compound featuring a pyridine ring substituted with a 3-fluoropyrrolidine moiety at the 4-position. The pyrrolidine ring introduces conformational flexibility, while the fluorine atom enhances electronegativity and metabolic stability.
Properties
IUPAC Name |
4-(3-fluoropyrrolidin-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2/c10-9(3-6-12-7-9)8-1-4-11-5-2-8/h1-2,4-5,12H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAWZJLOZCEGRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CC=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
4-(3-Fluoropyrrolidin-3-yl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including dipeptidyl peptidase-IV (DPP-IV) and cytochrome P450 enzymes. The interaction with DPP-IV involves the inhibition of the enzyme’s activity, which can influence glucose metabolism and insulin regulation. Additionally, this compound undergoes metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with biomolecules.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. The modulation of TRKs by this compound can lead to changes in downstream signaling pathways, such as the Ras/Erk and PI3K/Akt pathways, ultimately affecting cell survival and growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound’s fluoropyrrolidine moiety is prone to metabolic activation, resulting in the formation of reactive intermediates that can bind to proteins and enzymes. This binding can lead to enzyme inhibition or activation, depending on the specific target. For example, the inhibition of DPP-IV by this compound can result in altered glucose metabolism. Additionally, the compound’s interaction with TRKs can influence gene expression and cell signaling pathways.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been investigated to understand its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, but its effects on cells can change over time. For instance, prolonged exposure to this compound can lead to sustained inhibition of DPP-IV and persistent modulation of TRK signaling pathways. These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s biochemical properties.
Dosage Effects in Animal Models
The effects of this compound at different dosages have been studied in animal models to determine its therapeutic potential and toxicity. It has been observed that low to moderate doses of the compound can effectively inhibit DPP-IV and modulate TRK signaling without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and disruption of normal cellular functions. These findings underscore the importance of dosage optimization in the development of therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes sequential oxidation and defluorination, leading to the formation of reactive intermediates that can interact with glutathione (GSH) and other nucleophiles. These interactions can result in the formation of GSH conjugates, which provide insights into the compound’s bioactivation and detoxification mechanisms. Additionally, the modulation of DPP-IV activity by this compound can influence glucose metabolism and insulin regulation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound has been shown to interact with various transporters, facilitating its uptake and distribution within cells. Additionally, the fluoropyrrolidine moiety can influence the compound’s localization and accumulation in specific cellular compartments. These properties are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus. This localization can influence its activity and function, as the compound’s interactions with biomolecules are dependent on its subcellular distribution. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Biological Activity
4-(3-Fluoropyrrolidin-3-yl)pyridine is a compound of notable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a pyridine ring substituted with a fluorinated pyrrolidine moiety. Its chemical structure can be represented as follows:
- IUPAC Name: this compound
- CAS Number: 1547068-10-9
Biological Activity
Research indicates that this compound exhibits various biological activities, primarily related to its interaction with specific receptors and enzymes.
The biological effects of this compound are largely attributed to its ability to modulate receptor activity. It has been shown to interact with:
- Kinases: Potential inhibition of DYRK1A and CDC-like kinases, which are involved in cell signaling pathways relevant to cancer progression .
- Receptors: Binding affinity studies suggest it may act on specific neurotransmitter receptors, although detailed receptor profiles are still under investigation.
Research Findings
Several studies have highlighted the pharmacological potential of this compound:
-
Anticancer Activity:
- In vitro studies demonstrate that the compound can inhibit proliferation in various cancer cell lines, including non-small cell lung cancer (NSCLC) models. The mechanism appears to involve apoptosis induction and cell cycle arrest .
- A study reported that derivatives of this compound showed significant selectivity against cancer cells while sparing normal cells, indicating a favorable therapeutic index .
- Neuropharmacology:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Neuroprotective | Potential modulation of neurotransmitter systems | |
| Selectivity | High selectivity for cancer cells |
Table 2: Mechanistic Insights
| Mechanism | Details | Reference |
|---|---|---|
| Kinase Inhibition | Targets DYRK1A and CDC-like kinases | |
| Receptor Modulation | Interaction with neurotransmitter receptors |
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on NSCLC cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics .
Case Study 2: Neuroprotective Effects
In an animal model of neurodegeneration, administration of the compound showed reduced markers of oxidative stress and inflammation, suggesting its potential utility in treating conditions like Alzheimer's disease .
Scientific Research Applications
Medicinal Chemistry
Drug Development
4-(3-Fluoropyrrolidin-3-yl)pyridine serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural features make it an attractive candidate for developing drugs targeting neurological disorders. For instance, compounds derived from this pyridine structure have been investigated for their potential to modulate neurotransmitter systems, which could lead to new treatments for conditions such as depression and anxiety .
Enzyme Inhibition
This compound has been shown to inhibit the activity of various enzymes, including dipeptidyl peptidase-IV (DPP-IV), which plays a role in glucose metabolism and insulin regulation. The inhibition of DPP-IV can be beneficial in managing type 2 diabetes by enhancing insulin sensitivity and reducing blood sugar levels . Additionally, its interactions with cytochrome P450 enzymes suggest potential applications in drug metabolism studies .
Biological Studies
Cell Signaling Modulation
Research indicates that this compound can influence cell signaling pathways, particularly those involving tropomyosin receptor kinases (TRKs). These receptors are critical for cell proliferation and differentiation, making this compound a candidate for studies related to cancer biology and regenerative medicine .
Pharmacological Research
The compound's ability to modulate various cellular processes has made it a subject of interest in pharmacological research. It has been evaluated for its effects on gene expression and cellular metabolism, providing insights into its potential therapeutic applications .
Synthetic Applications
Organic Synthesis
In organic chemistry, this compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows chemists to create diverse derivatives that can be tailored for specific applications in drug discovery and materials science .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Structural Variations
(a) Positional Isomers
- (R)-3-Fluoro-4-(pyrrolidin-2-yl)pyridine (C₉H₁₁FN₂, molar mass: 166.20 g/mol):
This isomer differs in the attachment position of the fluoropyrrolidine group (pyrrolidin-2-yl vs. pyrrolidin-3-yl) and stereochemistry (R-configuration). The 2-position substitution may alter ring puckering and hydrogen-bonding interactions compared to the 3-fluoropyrrolidine derivative .
(b) Fluorinated Pyridine Derivatives
- 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile: Features a cyano group and a propargyl alcohol substituent. The electron-withdrawing cyano group and polar hydroxypropynyl chain enhance solubility but may reduce membrane permeability compared to 4-(3-fluoropyrrolidin-3-yl)pyridine .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|
| This compound* | ~179.19 | Not reported | 3-Fluoropyrrolidine (4-position) |
| (R)-3-Fluoro-4-(pyrrolidin-2-yl)pyridine | 166.20 | Not reported | Pyrrolidin-2-yl (4-position) |
| 2-Amino-4-(2-chloro-5-(4-Cl-phenyl)pyridin-3-yl)-1-(4-Cl-phenyl)pyridine | 545.36 | 287 | Chlorophenyl, amino, chloro |
| 3-Allyl-2-fluoro-6-(pyrrolidin-1-yl)pyridine | 206.25 | Not reported | Allyl, pyrrolidin-1-yl |
*Estimated based on molecular formula. Data for phenyl-substituted analogs sourced from .
- Melting Points : Bulky substituents (e.g., chlorophenyl groups) increase melting points (e.g., 287°C for dichlorophenyl derivatives) due to enhanced van der Waals interactions, whereas smaller substituents (e.g., allyl) likely reduce crystallinity .
- Molecular Weight : The target compound (estimated ~179 g/mol) is lighter than phenyl-substituted analogs (466–545 g/mol), suggesting improved bioavailability .
Pharmacological and Electronic Properties
- Bioactivity: Fluoropyrrolidine derivatives are explored for antimicrobial and anticancer applications. For example, 4-(1-aminoethyl)pyridine exhibits bioactivity (ΔE = 6.08 eV) due to charge transfer capabilities . The fluorine atom in this compound may enhance metabolic stability and target binding compared to non-fluorinated analogs .
- Electronic Effects: Computational studies on 4-(1-aminoethyl)pyridine suggest solvent-dependent absorption maxima and low HOMO-LUMO gaps (~3–4 eV), indicating reactivity suitable for drug design. Similar analyses for this compound would predict enhanced dipole moments and solubility .
Key Differentiators
Fluorine Position : 3-Fluoropyrrolidine vs. 2-fluoropyrrolidine isomers may exhibit distinct hydrogen-bonding patterns and metabolic pathways .
Substituent Bulk : Phenyl-substituted analogs (e.g., chlorophenyl) show higher molecular weights and melting points but may suffer from poor solubility .
Synthetic Complexity : Allyl and propargyl substituents introduce synthetic challenges (e.g., regioselectivity) absent in simpler pyrrolidine derivatives .
Preparation Methods
Fluorinated Pyrrolidine Building Blocks Synthesis
The synthesis of 3-fluoropyrrolidine intermediates typically involves:
- Use of tert-butyl (cis-4-fluoropyrrolidin-3-yl)carbamate as a protected fluorinated pyrrolidine precursor.
- Stereoselective fluorination at the 3-position of pyrrolidine rings using electrophilic or nucleophilic fluorinating agents.
- Protection strategies (e.g., carbamate groups) to facilitate subsequent coupling reactions with pyridine moieties.
Coupling with Pyridine Ring
The attachment of the fluorinated pyrrolidine to the pyridine ring can be achieved via:
- Nucleophilic substitution or cross-coupling reactions involving halogenated pyridine derivatives and the fluorinated pyrrolidine.
- Cyclization methods where fluorinated pyrrolidine precursors are reacted with pyridine derivatives under catalytic conditions (e.g., Cu(OTf)2, palladium acetate) to form the target compound.
Fluorination of Pyridine Derivatives
For fluorination on the pyridine ring itself, advanced methods include:
- Rhodium(III)-catalyzed C-H functionalization to introduce fluorine selectively at desired positions on the pyridine ring.
- Yamada-Curtius rearrangement for fluorine-18 labeling of amino-substituted pyridines, which may be adapted for non-radioactive fluorination strategies. This rearrangement allows the conversion of carboxylic acid derivatives to amino fluoropyridines with improved yields and specificity.
Detailed Research Findings and Reaction Conditions
| Method | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Cyclization with Cu(OTf)2 and p-Toluene Sulphonic Acid | Acetophenone, 1,3-diaminopropane, Cu(OTf)2, PTSA, ethanol | 70-100°C, 30-40 min | ~60% | Efficient for 2-arylpyridine derivatives; adaptable for fluorinated analogs |
| Rhodium(III)-Catalyzed C-H Functionalization | α-Fluoro-α,β-unsaturated oximes, terminal alkynes, Rh(III) catalyst | Mild conditions, one-step | Moderate to good | Selective fluorination of pyridine ring; applicable to 3-fluoropyridine synthesis |
| Yamada-Curtius Rearrangement | Methyl-3-nitroisonicotinate precursor, fluorine-18 source, rearrangement reagents | 90 min synthesis time, radiochemical yield 5-15% (radioactive) | 5-15% (radioactive) | High specific activity; potential for non-radioactive synthesis of 3-fluoro-4-aminopyridine analogs |
| Protected Fluoropyrrolidine Synthesis | tert-Butyl carbamate derivatives, fluorinating agents | Standard organic synthesis protocols | High purity intermediates | Enables stereoselective fluorination and subsequent coupling |
Analytical and Structural Confirmation
- Synthesized compounds are characterized by NMR (1H, 13C, 19F), HRMS, and single-crystal X-ray crystallography to confirm structure and stereochemistry.
- Fluorination sites and coupling positions are verified by detailed spectral analysis.
- Reaction intermediates and final products are often purified by chromatography and crystallization to ensure high purity.
Summary of Preparation Approaches
| Preparation Aspect | Description | Advantages | Limitations |
|---|---|---|---|
| Fluorinated Pyrrolidine Synthesis | Use of protected fluoropyrrolidine intermediates (e.g., tert-butyl carbamates) | High stereoselectivity, modular | Requires multi-step synthesis |
| Pyridine Ring Functionalization | Catalytic C-H activation or nucleophilic substitution | Selective fluorination, adaptable | Catalyst cost, reaction optimization needed |
| Coupling Strategies | Cyclization or cross-coupling with fluoropyrrolidine | Efficient bond formation | Sensitive to reaction conditions |
| Radiochemical Methods (Yamada-Curtius) | One-pot rearrangement for fluorine-18 labeling | High specific activity, rapid synthesis | Mostly for radiolabeling, lower yields for non-radioactive |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
